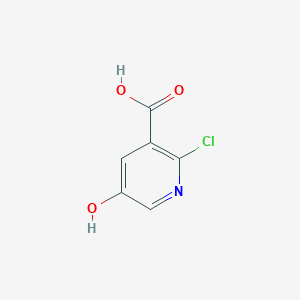

2-Chloro-5-hydroxynicotinic acid

描述

属性

IUPAC Name |

2-chloro-5-hydroxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIASDFNVMJNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514962 | |

| Record name | 2-Chloro-5-hydroxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42959-40-0 | |

| Record name | 2-Chloro-5-hydroxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Halogenation and Sandmeyer Reaction

One of the classical approaches involves a sequence starting from amino-substituted benzoates, followed by diazotization and Sandmeyer chlorination to introduce the chlorine at the 2-position, then hydrolysis to yield the hydroxyl group at the 5-position.

- Start with 2-amino-5-iodobenzoate derivatives.

- Diazotization using sodium nitrite in acidic media at low temperature (0–5 °C).

- Sandmeyer reaction with cuprous chloride to replace diazonium group with chlorine.

- Hydrolysis of ester groups under alkaline conditions, followed by acidification to obtain the target acid.

Reaction Conditions and Yields:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazotization | 0–5 °C, NaNO2 aqueous solution | — | Controlled addition over 1–2 hours |

| Sandmeyer chlorination | 25–50 °C, CuCl in 36% HCl | — | Stirring for 5–8 hours |

| Hydrolysis and acidification | 70–80 °C, NaOH and ethanol | 85–92 | pH adjusted to 1–2, filtration to isolate product |

This method yields 2-chloro-5-hydroxy derivatives after subsequent hydrolysis steps, with overall yields reported up to 92% for intermediate esters before hydrolysis.

One-Step Conversion Using Nicotinic Acid N-Oxide and Phosphorus Oxytrichloride

An innovative and efficient method involves reacting nicotinic acid N-oxide derivatives with phosphorus oxytrichloride in the presence of an organic base, enabling direct formation of 2-chloro-5-hydroxynicotinic acid derivatives in one step.

- Nicotinic acid N-oxide derivative is treated with phosphorus oxytrichloride.

- Organic base (e.g., dicyclohexylmethylamine) is added dropwise under ice cooling.

- Reaction mixture changes from slurry to uniform brown solution upon heating.

- Excess phosphorus oxytrichloride is removed under reduced pressure.

- Neutralization with alkaline water followed by chromatographic analysis.

| Compound | Yield (%) | Conversion (%) |

|---|---|---|

| 2-Hydroxynicotinic acid | 57 | 99 |

| 2-Chloronicotinic acid | 13 | — |

| 6-Hydroxynicotinic acid | 9 | — |

| 6-Chloronicotinic acid | 7 | — |

This method offers the advantage of a simplified process with relatively high yield for the target 2-hydroxynicotinic acid derivative and improved industrial applicability due to milder reaction conditions compared to traditional multi-step syntheses.

Catalytic Hydrogenation and Selective Dechlorination Approaches

While more commonly applied to related halogenated nicotinic acid derivatives (e.g., 2-chloro-5-fluoro-nicotinic acid), catalytic hydrogenation methods using catalysts such as Lindlar catalyst, Raney nickel, or palladium on carbon have been explored for selective modification of halogen substituents.

- Catalyst loading: 1–10% weight relative to substrate.

- Solvents: Methanol, ethanol, ethyl acetate, tetrahydrofuran.

- Reaction temperature: 20–50 °C.

- Hydrogen pressure: Atmospheric to 5 atm.

- Use of alkaline additives such as triethylamine to promote selective dechlorination.

Though primarily described for 2-chloro-5-fluoro derivatives, these catalytic methods provide insights into selective functional group transformations that could be adapted for this compound synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sandmeyer Chlorination + Hydrolysis | 2-Amino-5-iodobenzoate derivatives | NaNO2, CuCl, HCl, NaOH, EtOH | Up to 92 | High purity, well-established | Multi-step, requires low temp control |

| One-step N-Oxide + POCl3 Reaction | Nicotinic acid N-oxide | Phosphorus oxytrichloride, organic base | 57 (target) | One-step, industrially viable | Moderate yield, side products |

| Catalytic Hydrogenation (related) | Halogenated nicotinic acid esters | Pd/C, Raney Ni, Lindlar catalyst | Variable | Selective functionalization | Mostly for related derivatives |

Research Findings and Analytical Data

- The one-step method using nicotinic acid N-oxide and phosphorus oxytrichloride achieves 99% conversion of the N-oxide and 57% yield of 2-hydroxynicotinic acid, demonstrating efficient direct substitution.

- Sandmeyer reaction conditions require careful temperature control (0–5 °C for diazotization) and prolonged stirring (up to 12 hours) to optimize yield and purity.

- Catalytic hydrogenation methods exhibit selectivity influenced by catalyst choice and reaction parameters, which could be optimized for related halogenated nicotinic acid derivatives.

化学反应分析

Chlorination and Stability

The chloro and hydroxyl groups influence thermodynamic stability and reactivity:

| Property | 2-Chloro-5-hydroxynicotinic Acid | 6-Hydroxynicotinic Acid | 5-Chloro-6-hydroxynicotinic Acid |

|---|---|---|---|

| Δf*Hm°(g) (kJ/mol) | -412 ± 3.1 | -398 ± 2.8 | -425 ± 3.5 |

| Sublimation Enthalpy | 128 ± 1.2 | 115 ± 1.0 | 135 ± 1.4 |

Key findings:

-

The chloro group at C-2 increases stability compared to non-chlorinated analogs due to electron-withdrawing effects .

-

Tautomerization between hydroxyl and oxo forms is suppressed, favoring the hydroxyl tautomer in solid and gaseous phases .

Hydrogenation and Dechlorination

Catalytic hydrogenation selectively removes chlorine substituents:

textThis compound + H₂ → 5-Hydroxynicotinic acid + HCl

Functional Group Reactivity

-

Carboxylic acid : Forms esters (e.g., methyl, ethyl) via Fischer esterification.

-

Hydroxyl group : Participates in O-glycosylation and sulfonation reactions.

Spectroscopic Characterization

-

¹H NMR : δ 8.60 (d, J=2.8 Hz, H-6), 8.18 (dd, J=8.4 & 2.8 Hz, H-4).

-

¹³C NMR : δ 164.5 (COOH), 158.0 (C-OH), 146.0 (C-Cl).

Comparative Reactivity Insights

-

Electrophilic substitution : Chlorine directs incoming electrophiles to the C-4 position.

-

Nucleophilic displacement : The C-2 chloro group is replaceable by amines or alkoxides under SNAr conditions.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2C5HNA is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have shown promise in enhancing drug efficacy and specificity, particularly in antiviral research against pathogens like SARS-CoV-2. A study indicated that specific derivatives exhibited substantial antiviral activity with favorable pharmacokinetic profiles, suggesting their potential as therapeutic agents against viral infections .

Case Study: Antiviral Activity

A recent study evaluated the antiviral efficacy of 2C5HNA derivatives against SARS-CoV-2. The compound demonstrated an effective concentration (EC50) of 1.00 μM with a low cytotoxicity (CC50) of 4.73 μM, indicating a favorable selectivity index for further therapeutic development .

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| 2C5HNA | 1.00 | 4.73 | 4.73 |

| Niclosamide | 4.63 | 1.96 | 0.43 |

Agricultural Chemistry

Development of Agrochemicals:

In agricultural applications, 2C5HNA is involved in the formulation of herbicides and pesticides that are more effective and environmentally friendly. Its role as a building block enables the synthesis of new agrochemical compounds that can enhance crop protection while minimizing environmental impact .

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize 2C5HNA to explore its effects on enzyme activity and metabolic pathways. Its structural properties allow it to interact with various biological targets, making it a valuable compound for understanding disease mechanisms and developing new therapeutic strategies .

Case Study: Antimicrobial Activity

Preliminary studies have shown that 2C5HNA possesses antimicrobial properties effective against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing antibacterial agents .

Material Science

Novel Material Development:

The unique chemical properties of 2C5HNA make it suitable for developing novel materials, including polymers and coatings. These materials benefit from enhanced durability and functionality due to the compound's structural characteristics .

Analytical Chemistry

Standardization in Analytical Methods:

In analytical chemistry, 2C5HNA is used as a standard in various methods for quantifying related compounds. This application is crucial for quality control processes in manufacturing, ensuring the consistency and reliability of chemical products .

作用机制

The mechanism by which 2-Chloro-5-hydroxynicotinic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and chlorine groups on the pyridine ring enable the compound to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

相似化合物的比较

Chemical Identity :

- CAS No.: 42959-40-0

- Molecular Formula: C₆H₄ClNO₃

- Molecular Weight : 173.55 g/mol

- Synonyms: 2-Chloro-5-hydroxypyridine-3-carboxylic acid, 3-Pyridinecarboxylic acid, 2-chloro-5-hydroxy- .

Applications :

This compound is a versatile intermediate in pharmaceuticals, particularly in synthesizing drugs for diabetes, hypertension, and oncology . Its hydroxyl (-OH) and chloro (-Cl) substituents at positions 2 and 5 on the pyridine ring enable unique reactivity for functionalization .

Physical Properties :

- Purity : ≥95% (commercial grade)

- Storage : Requires dry, cool conditions (-20°C recommended) to prevent degradation .

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituent positions, functional groups, or additional modifications (e.g., fluorine, methyl groups). These changes profoundly influence physicochemical properties, biological activity, and industrial applications.

Table 1: Structural and Functional Comparison

Substituent Position Effects

- Positional Isomerism : Swapping Cl and OH positions (e.g., 2-Cl-5-OH vs. 5-Cl-2-OH) alters electronic distribution. For example, this compound exhibits stronger hydrogen-bonding capacity due to the hydroxyl group at C5, enhancing solubility in polar solvents compared to its isomer .

- Biological Activity : The C5 hydroxyl group in this compound may facilitate interactions with enzymatic active sites, making it preferable in antihypertensive drug synthesis over 5-Chloro-2-hydroxynicotinic acid .

Functional Group Modifications

Degradation and Environmental Impact

- Microbial Degradation : 5-Chloro-2-hydroxynicotinic acid (CAS 38076-80-1) is metabolized by Mycobacterium sp. BA via dechlorination, releasing chloride ions. This suggests environmental persistence varies with substituent positions .

- Stability : Fluorinated analogs (e.g., 2-Chloro-5-fluoronicotinic acid) may exhibit slower degradation due to stronger C-F bonds, requiring specialized disposal protocols .

生物活性

2-Chloro-5-hydroxynicotinic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 5-position on the pyridine ring. Its molecular formula is . The unique structural features enhance its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves interactions with enzymes and receptors, leading to modulation of various biochemical pathways. The compound's hydroxyl and chlorine substituents allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to specific molecular targets.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in bacterial cell wall synthesis, similar to isoniazid, suggesting potential antimicrobial properties.

- Modulation of Signaling Pathways: It may influence cellular signaling pathways by interacting with receptors or other proteins in the cell.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anti-inflammatory Effects: There is ongoing investigation into its ability to modulate inflammatory responses.

- Anticancer Potential: Some derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Nicotinic Acid | No substitutions | Vitamin B3 precursor |

| 5-Hydroxynicotinic Acid | Hydroxyl group only | Limited antimicrobial activity |

| 2-Chloronicotinic Acid | Chlorine substitution only | Different chemical properties |

| Isoniazid | Similar structure but different substituents | Strong anti-tuberculosis activity |

Case Studies and Research Findings

-

Antimicrobial Studies:

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent . -

Cytotoxicity Evaluations:

In vitro cytotoxicity assays demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines, with some compounds showing promising results comparable to established chemotherapeutics . -

Pharmacokinetic Studies:

Pharmacokinetic evaluations have shown that certain derivatives possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating their potential for further development in therapeutic applications .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-hydroxynicotinic acid, and how can purity be ensured?

- Methodology : Begin with chloronicotinic acid derivatives as precursors. Hydroxylation can be achieved via selective hydrolysis or metal-catalyzed reactions under controlled pH (e.g., NaOH/ethanol at 60–80°C). Purification involves recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is validated via HPLC (>98% peak area) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm for pyridine protons) and carboxylic acid (δ ~170 ppm in 13C).

- IR Spectroscopy : Confirm hydroxyl (-OH stretch ~3200 cm⁻¹) and carboxylic acid (C=O stretch ~1680 cm⁻¹).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., [M+H]+ at m/z 188).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

Q. How should researchers address discrepancies in melting point data across studies?

- Methodology :

- Verify purity via HPLC and elemental analysis.

- Calibrate equipment using standard reference materials (e.g., NIST-certified melting point standards).

- Report detailed crystallization conditions (solvent, cooling rate) to account for polymorphism .

Q. What are the optimal conditions for crystallizing this compound?

- Methodology : Use slow evaporation from a saturated DMSO/water solution (1:3 ratio) at 4°C. Monitor crystal growth under polarized light microscopy. For SHELXL refinement, collect high-resolution diffraction data (≤1.0 Å) and validate via R-factor convergence (<5%) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX resolve structural ambiguities in derivatives of this compound?

- Methodology :

- Data Collection : Use synchrotron radiation for high-resolution data (λ = 0.7–1.0 Å).

- SHELXD : Phase ambiguous structures via dual-space recycling.

- SHELXL Refinement : Apply anisotropic displacement parameters and restraint dictionaries for disordered regions. Validate with the CheckCIF tool to address symmetry errors .

Q. What strategies improve low yields in coupling reactions involving this compound?

- Methodology :

- Optimize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) by screening ligands (e.g., SPhos) and bases (K3PO4).

- Use microwave-assisted synthesis (100°C, 20 min) to enhance reaction kinetics. Monitor by LC-MS for intermediate tracking .

Q. How does the chloro substituent influence the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density and LUMO localization.

- Experimental Validation : Compare reaction rates with non-chlorinated analogs under identical conditions (e.g., SNAr with morpholine in DMF at 120°C) .

Q. What statistical frameworks ensure reproducibility in synthetic protocols for this compound?

- Methodology :

- Use Design of Experiments (DoE) to test variable interactions (e.g., temperature, solvent ratio).

- Apply ANOVA to identify significant factors (p < 0.05).

- Follow NIH guidelines for reporting experimental conditions, including raw spectral data and crystallographic CIF files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。